3-Chloro-2,6-difluorobenzaldehyde

Catalog No.
S710613
CAS No.
190011-87-1
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2,6-difluorobenzaldehyde

CAS Number

190011-87-1

Product Name

3-Chloro-2,6-difluorobenzaldehyde

IUPAC Name

3-chloro-2,6-difluorobenzaldehyde

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H

InChI Key

HFKZZEDGXXYRDW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C=O)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)F)Cl

3-Chloro-2,6-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3ClF2OC_7H_3ClF_2O and a molecular weight of approximately 176.55 g/mol. This compound features a benzaldehyde structure where chlorine and fluorine atoms are substituted at the 3 and 2,6 positions, respectively. It is typically presented as a colorless to pale yellow liquid or solid, known for its distinctive aromatic odor.

As 3-chloro-2,6-difluorobenzaldehyde is an intermediate, a specific mechanism of action in biological systems is not applicable. Its role lies in its potential to be transformed into various functional molecules that may have specific mechanisms depending on their application.

3-chloro-2,6-difluorobenzaldehyde is classified under the Globally Harmonized System (GHS) with the following hazard codes []:

  • Skin irritant (H315): May cause skin irritation upon contact.
  • Eye irritant (H319): May cause eye irritation.
  • Respiratory irritant (H335): May cause respiratory irritation if inhaled.

Synthesis and Characterization:

3-Chloro-2,6-difluorobenzaldehyde is a synthetic organic compound. Its synthesis has been reported in various scientific publications, and researchers have employed different methods to obtain this compound. For instance, one study describes its preparation through the formylation of 3-chloro-2,6-difluorobenzene using N,N-dimethylformamide (DMF) and phosphorous oxychloride (POCl3) [].

Potential Applications:

Scientific research into 3-chloro-2,6-difluorobenzaldehyde is ongoing, and potential applications are being explored in various fields. Here are some examples:

  • Intermediate in the synthesis of other compounds: 3-Chloro-2,6-difluorobenzaldehyde can serve as a building block for the synthesis of more complex molecules with desired properties. For example, it can be used as a starting material for the preparation of pharmaceuticals and functional materials [].
  • Study of its physical and chemical properties: Researchers are interested in understanding the fundamental properties of 3-chloro-2,6-difluorobenzaldehyde, such as its reactivity, stability, and potential for forming specific interactions with other molecules. This information can be valuable for various scientific applications [].
Typical of aldehydes and halogenated compounds:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: It can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or related compounds.
  • Electrophilic Aromatic Substitution: The presence of halogens makes it susceptible to electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.

Preliminary studies indicate that 3-Chloro-2,6-difluorobenzaldehyde exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been noted as a CYP1A2 inhibitor, which may have implications in drug metabolism and interactions. Additionally, its structural characteristics suggest potential activity against various biological targets, warranting further investigation into its pharmacological properties.

The synthesis of 3-Chloro-2,6-difluorobenzaldehyde can be accomplished through several methods:

  • Halogenation: Starting from 2,6-difluorobenzaldehyde, chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine substituent.
  • Lithium Reagent Method: A more sophisticated synthetic route involves the reaction of a suitable halobenzene with an organic lithium compound followed by hydrolysis to yield the aldehyde functional group .
  • Direct Formylation: Another method includes the use of formyl equivalents such as N,N-dimethylformamide in reactions involving activated halobenzenes .

3-Chloro-2,6-difluorobenzaldehyde finds applications in various fields:

  • Pharmaceuticals: Its role as a building block in medicinal chemistry is significant due to its potential biological activity.
  • Chemical Research: Utilized in organic synthesis for creating more complex molecules through various chemical transformations.
  • Material Science: Investigated for its properties in developing new materials, especially in liquid crystal applications.

Interaction studies involving 3-Chloro-2,6-difluorobenzaldehyde have highlighted its potential impact on drug metabolism due to its inhibition of cytochrome P450 enzymes. Such interactions are crucial for understanding how this compound may affect the pharmacokinetics of co-administered drugs. Further research is necessary to elucidate the full spectrum of its interactions and their clinical implications.

Several compounds share structural similarities with 3-Chloro-2,6-difluorobenzaldehyde. Below is a comparison highlighting their unique attributes:

Compound NameMolecular FormulaUnique Features
2-Chloro-5,6-difluorobenzaldehydeC7H4ClF2ODifferent substitution pattern; potential uses in similar applications .
5-Chloro-2,4-difluorobenzaldehydeC7H4ClF2OSimilar halogenation but different positions; explored for various synthetic pathways .
4-Chloro-2,5-difluorobenzaldehydeC7H4ClF2OExhibits different reactivity due to substitution pattern; potential use in pharmaceuticals .
2-Bromo-5,6-difluorobenzaldehydeC7H4BrF2OBromine instead of chlorine; may exhibit different biological activities .

The uniqueness of 3-Chloro-2,6-difluorobenzaldehyde lies in its specific arrangement of halogen substituents and its resultant chemical reactivity and biological activity. This specificity may lead to distinct applications compared to its analogs.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-2,6-difluorobenzaldehyde

Dates

Modify: 2023-08-15

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